![molecular formula C14H11NO B1610472 3-(Phenoxymethyl)benzonitrile CAS No. 57928-72-0](/img/structure/B1610472.png)
3-(Phenoxymethyl)benzonitrile
Overview
Description
3-(Phenoxymethyl)benzonitrile is a chemical compound with the molecular formula C14H11NO. It belongs to the family of benzonitriles and is characterized by a phenoxymethyl group attached to a benzonitrile core. This compound is a white crystalline solid and is used in various fields including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Phenoxymethyl)benzonitrile involves the reaction of 3-bromomethylbenzonitrile with phenol in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for 16 hours, after which it is poured into water and extracted with ethyl acetate. The organic extracts are then dried and evaporated to yield the desired product .
Industrial Production Methods: Industrial production of benzonitriles often involves the conversion of corresponding benzoic acids to their chlorides, followed by reaction with ammonia or amines. Another method includes the dehydration of benzamides using thionyl chloride in benzene or toluene .
Chemical Reactions Analysis
Types of Reactions: 3-(Phenoxymethyl)benzonitrile undergoes various chemical reactions including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed pathways are less commonly reported.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions may yield various substituted benzonitriles, while oxidation can lead to the formation of benzoic acids.
Scientific Research Applications
3-(Phenoxymethyl)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-(Phenoxymethyl)benzonitrile exerts its effects is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to fully understand its mode of action.
Comparison with Similar Compounds
Benzonitrile: A simpler analog with a single nitrile group attached to a benzene ring.
Phenoxymethylpenicillin: Although structurally different, it shares the phenoxymethyl group and is used in medical applications
Uniqueness: 3-(Phenoxymethyl)benzonitrile is unique due to its specific structure, which combines the properties of both phenoxymethyl and benzonitrile groups. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Biological Activity
3-(Phenoxymethyl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the synthesis, biological mechanisms, and research findings surrounding this compound.
Chemical Structure and Synthesis
This compound is characterized by a phenoxy group attached to a benzonitrile moiety. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions involving phenolic compounds and benzonitriles.
Synthesis Overview:
- Starting Materials: Phenol derivatives and benzonitriles.
- Reagents: Common reagents include bases like sodium hydroxide or potassium carbonate.
- Conditions: Reactions are typically carried out under reflux conditions in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Biological Activity
The biological activity of this compound has been explored in several studies, indicating its potential as a pharmacological agent. Research highlights its interaction with various biological targets, including enzymes and receptors.
The compound's mechanism of action is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. For instance, studies have demonstrated that it can interact with the PD-1/PD-L1 signaling pathway, which is crucial in immune response regulation.
Key Findings:
- Inhibition of PD-1/PD-L1 Interaction: A synthesized derivative exhibited an IC50 value of 8.52 μM against PD-1/PD-L1 binding, indicating significant inhibitory potential .
- Enzyme Inhibition: Other studies suggest that similar compounds may inhibit poly(ADP-ribose) polymerase (PARP), impacting DNA repair mechanisms .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Phenoxy group on benzonitrile | Potential inhibitor of PD-1/PD-L1 |
4-(Phenoxymethyl)benzonitrile | Additional phenyl group | Enhanced solubility and bioactivity |
2-(Phenoxymethyl)benzonitrile | Different position for the phenoxy group | Variations in biological activity |
Case Studies
Several case studies have investigated the biological effects of this compound and its derivatives:
-
Study on PD-1/PD-L1 Interaction:
- Researchers synthesized multiple derivatives to evaluate their inhibitory effects on PD-1/PD-L1 binding.
- The most effective derivative showed a potent IC50 value, suggesting it could serve as a lead compound for further drug development targeting immune checkpoint pathways.
- Cancer Cell Line Studies:
Properties
IUPAC Name |
3-(phenoxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCLIXBSUZNVSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481144 | |
Record name | 3-(phenoxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57928-72-0 | |
Record name | 3-(phenoxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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